(4-(2-Bromoethoxy)phenyl)boronic acid
CAS No.: 913836-06-3
Cat. No.: VC3359294
Molecular Formula: C8H10BBrO3
Molecular Weight: 244.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913836-06-3 |
|---|---|
| Molecular Formula | C8H10BBrO3 |
| Molecular Weight | 244.88 g/mol |
| IUPAC Name | [4-(2-bromoethoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 |
| Standard InChI Key | IJUQRBJDVKMDFJ-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)OCCBr)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)OCCBr)(O)O |
Introduction
(4-(2-Bromoethoxy)phenyl)boronic acid is a chemical compound with the PubChem ID 44119387. It is characterized by its molecular formula and various synonyms, including 913836-06-3, (4-(2-Bromoethoxy)phenyl)boronic acid, 4-(2-Bromoethoxy)phenylboronic acid, [4-(2-Bromoethoxy)phenyl]boronic acid, and 4-(2-Bromoethoxy)benzeneboronic acid .
Synthesis Overview:
-
Starting Materials: Phenylboronic acid derivatives and bromoethoxy compounds.
-
Reaction Conditions: Typically involves palladium-catalyzed cross-coupling reactions or direct etherification reactions.
Applications and Research Findings
Boronic acids, including (4-(2-Bromoethoxy)phenyl)boronic acid, are versatile compounds used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. They are also used in the synthesis of complex molecules and as intermediates in pharmaceutical chemistry.
Applications:
-
Cross-Coupling Reactions: Useful in forming carbon-carbon bonds.
-
Pharmaceutical Intermediates: Can be used to synthesize bioactive molecules.
-
Sensors and Diagnostics: Boronic acids can bind to diols, making them useful in sensing applications.
Comparison with Similar Compounds
Other boronic acids, such as (4-(2-Bromoethyl)phenyl)boronic acid, share similar applications but differ in their side chains. The presence of an ethoxy group in (4-(2-Bromoethoxy)phenyl)boronic acid provides additional flexibility in synthesis and reactivity compared to ethyl-substituted analogs.
Comparison Table:
| Compound | Molecular Weight | IUPAC Name | SMILES |
|---|---|---|---|
| (4-(2-Bromoethoxy)phenyl)boronic acid | 244.88 g/mol | [4-(2-bromoethoxy)phenyl]boronic acid | B(C1=CC=C(C=C1)OCCBr)(O)O |
| (4-(2-Bromoethyl)phenyl)boronic acid | 228.88 g/mol | [4-(2-bromoethyl)phenyl]boronic acid | B(C1=CC=C(C=C1)CCBr)(O)O |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume